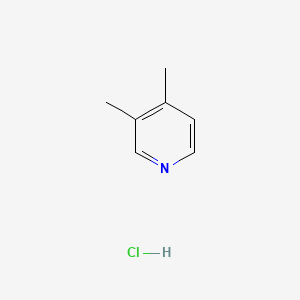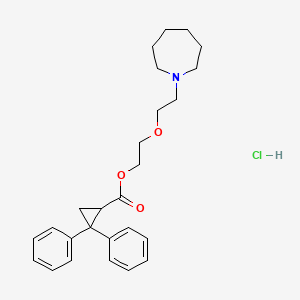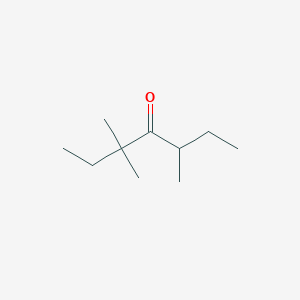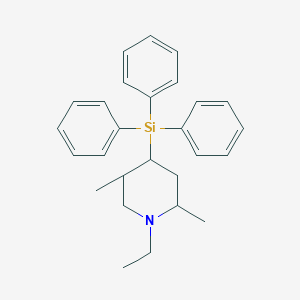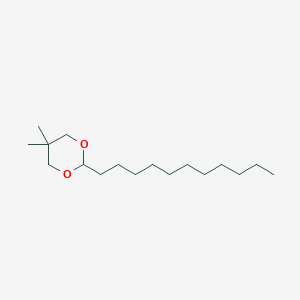
4-Nitro-N-(trifluoromethanesulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(trifluoromethanesulfonyl)benzamide is an organic compound characterized by the presence of a nitro group, a trifluoromethanesulfonyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(trifluoromethanesulfonyl)benzamide typically involves the nitration of a benzamide derivative followed by the introduction of the trifluoromethanesulfonyl group. One common method involves the reaction of 4-nitrobenzamide with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-N-(trifluoromethanesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) and iron powder (Fe) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-(trifluoromethanesulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-(trifluoromethanesulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The trifluoromethanesulfonyl group enhances the compound’s electrophilicity, facilitating its binding to nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and disrupt cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzamide: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties and reactivity.
N-(trifluoromethanesulfonyl)benzamide: Lacks the nitro group, affecting its redox behavior and biological activity.
4-Nitro-N-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a trifluoromethanesulfonyl group, leading to variations in its electrophilicity and reactivity.
Uniqueness
4-Nitro-N-(trifluoromethanesulfonyl)benzamide is unique due to the presence of both the nitro and trifluoromethanesulfonyl groups. This combination imparts distinct chemical properties, such as enhanced electrophilicity and redox potential, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
39062-98-1 |
|---|---|
Molekularformel |
C8H5F3N2O5S |
Molekulargewicht |
298.20 g/mol |
IUPAC-Name |
4-nitro-N-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O5S/c9-8(10,11)19(17,18)12-7(14)5-1-3-6(4-2-5)13(15)16/h1-4H,(H,12,14) |
InChI-Schlüssel |
CBFASSIAYNKWBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



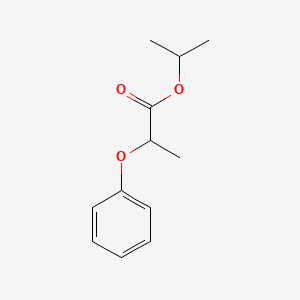
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
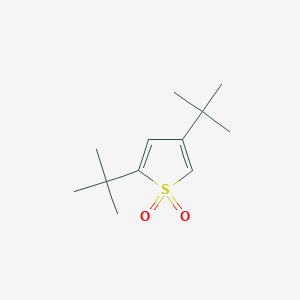

![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)


